molecular formula C19H23ClN2O4 B2888026 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride CAS No. 1396881-00-7

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Cat. No. B2888026
CAS RN: 1396881-00-7
M. Wt: 378.85
InChI Key: DGPQAASNSKNUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O4 and its molecular weight is 378.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Cancer Cell Line Inhibition : Compounds synthesized from a similar base structure have been evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Certain derivatives showed better anti-proliferative activities compared to curcumin, a known anti-cancer agent, indicating potential applications in cancer therapy (Parveen et al., 2017). Additionally, other derivatives have been noted for their excellent antitumor activity against various cancer cell lines, including mammary gland breast cancer, human colon cancer, and liver cancer, through cell cycle arrest and apoptosis induction (El-Agrody et al., 2020).

  • Antimicrobial Studies : Novel amide derivatives of quinolone, which share structural similarities with the compound of interest, have demonstrated significant antibacterial activity against a range of bacterial strains, including S. aureus, B. subtilis, E. coli, and P. aeruginosa, and antifungal activity against C. albicans (Patel et al., 2007). Such findings underscore the potential of these compounds in developing new antimicrobial agents.

  • DNA Interaction and Apoptosis in Cancer Treatment : Further research has explored the interaction between synthesized derivatives and DNA, as well as their impact on apoptosis in cancer cells. For instance, specific benzochromene derivatives have shown potent cytotoxic activity against colorectal cancer cell lines, inducing cell cycle arrest and promoting apoptosis through a caspase-dependent pathway (Ahagh et al., 2019). This suggests the utility of these compounds in developing chemotherapeutic treatments.

  • Antioxidant and Anticancer Properties : Chrysin-piperazine conjugates, which share structural features with the target compound, have exhibited remarkable antioxidant power and significant anticancer efficacy against cervical and ovarian cancer cell lines, indicating their potential as therapeutic agents (Patel et al., 2016).

properties

IUPAC Name

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]chromen-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4.ClH/c22-15-11-18(25-17-4-2-1-3-14(15)17)19(24)21-9-7-20(8-10-21)12-16(23)13-5-6-13;/h1-4,11,13,16,23H,5-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPQAASNSKNUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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